

comparative docking analysis of 4-(Thiophen-2-yl)benzoic acid derivatives

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Compound of Interest

Compound Name: 4-(Thiophen-2-yl)benzoic acid

Cat. No.: B1299055

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Comparative Docking Analysis of Thiophene-Based TNF- α Inhibitors

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of thiophen-2-ylmethylene derivatives as potential inhibitors of Tumor Necrosis Factor-alpha (TNF- α). This guide provides a summary of their binding affinities from molecular docking studies, juxtaposed with experimental data on their inhibitory activity. Detailed experimental protocols and a visualization of the TNF- α signaling pathway are included to support further research and development.

Data Presentation: Docking Scores vs. Experimental Activity

The following table summarizes the molecular docking scores and the corresponding in vitro inhibitory activity of a series of novel thiophen-2-ylmethylene-based derivatives against TNF- α . The docking scores represent the binding affinity of the compounds to the active site of TNF- α , while the percentage of inhibition reflects their actual efficacy in reducing TNF- α production in a cellular assay.

Compound ID	Docking Score (kcal/mol)	% Inhibition of TNF- α
4a	-8.23	55.3
4b	-8.56	Not Reported
6	-9.12	75.8
7a	-8.89	58.1
9a	-7.98	Not Reported
11a	-9.54	80.2
Celecoxib (Reference)	-7.56	60.5

Experimental Protocols

Molecular Docking Protocol

The in silico molecular docking studies were performed to predict the binding modes and affinities of the synthesized thiophene derivatives against the TNF- α protein.

- Software: Molecular Operating Environment (MOE) 2019.01.
- Protein Preparation: The crystal structure of human TNF- α was obtained from the Protein Data Bank (PDB ID: 2AZ5). The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and performing energy minimization using the AMBER10:EHT force field.
- Ligand Preparation: The 3D structures of the thiophene derivatives were built using the MOE builder module and energy minimized using the MMFF94x force field.
- Docking Procedure: The docking process was carried out using the Triangle Matcher placement method and the London dG scoring function. The docking site was defined by the co-crystallized ligand in the PDB structure. The top-ranked poses were visually inspected for their interactions with the key amino acid residues in the TNF- α active site.

In Vitro TNF- α Inhibition Assay Protocol

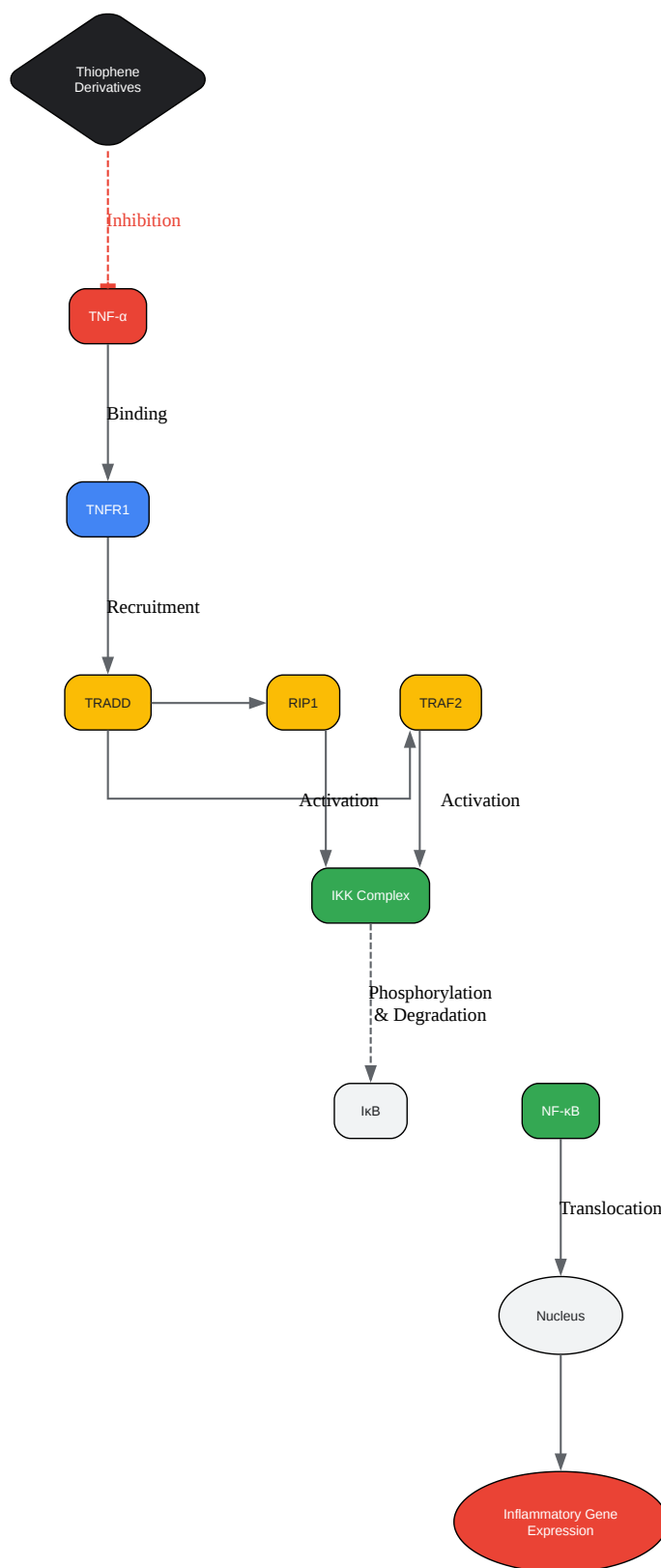
The inhibitory activity of the thiophene derivatives on TNF- α production was evaluated using an Enzyme-Linked Immunosorbent Assay (ELISA).^{[1][2][3][4]}

- Cell Line: RAW 264.7 macrophage cells.
- Induction of TNF- α Production: Cells were stimulated with lipopolysaccharide (LPS) (1 $\mu\text{g/mL}$) to induce the production of TNF- α .
- Compound Treatment: The cells were pre-treated with the test compounds at a concentration of 10 μM for 1 hour before LPS stimulation.
- TNF- α Measurement: After 24 hours of incubation, the cell culture supernatant was collected. The concentration of TNF- α was quantified using a standard sandwich ELISA kit, following the manufacturer's instructions.
- Data Analysis: The percentage of TNF- α inhibition was calculated by comparing the TNF- α levels in the compound-treated groups to the LPS-stimulated control group.

Visualization of Signaling Pathway and Experimental Workflow

TNF- α Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the binding of TNF- α to its receptor (TNFR1), leading to the activation of downstream inflammatory pathways. The thiophene derivatives investigated in this study aim to inhibit the initial step of this cascade by blocking TNF- α .

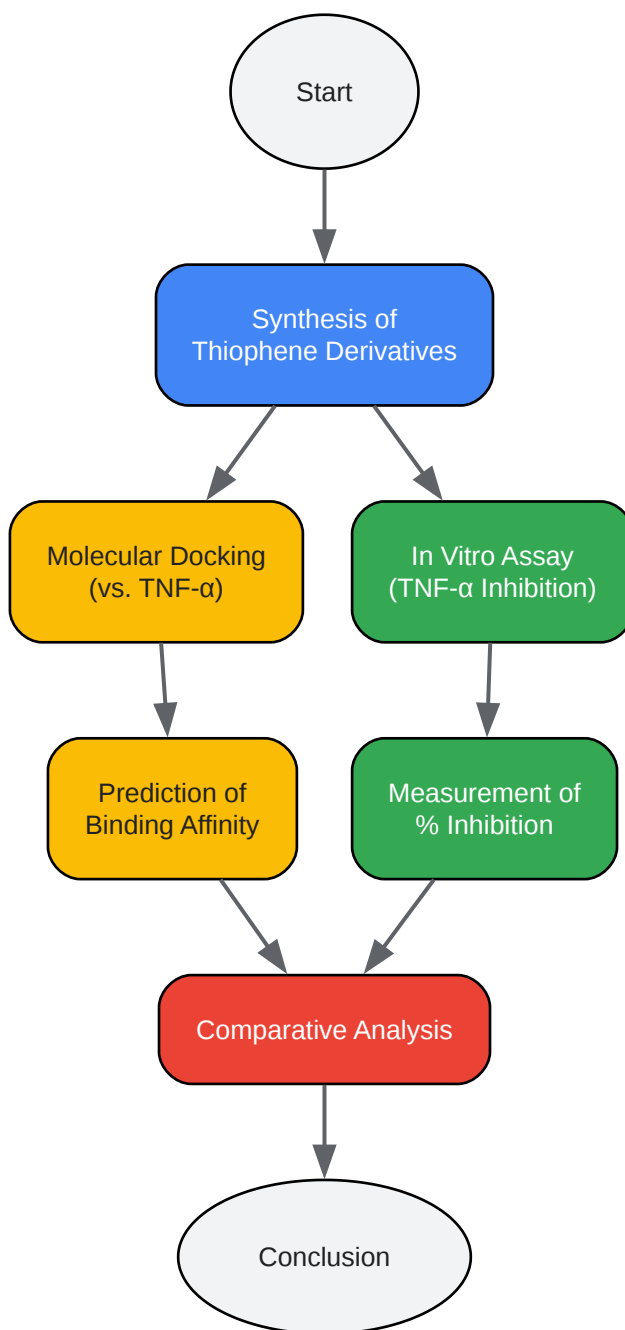


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Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.

Experimental Workflow

The diagram below outlines the logical flow of the comparative analysis, from computational prediction to experimental validation.



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Caption: Experimental workflow for the comparative analysis of thiophene derivatives.

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